Rubidium bromoiodide
Description
Structure
2D Structure
Properties
CAS No. |
13595-97-6 |
|---|---|
Molecular Formula |
Br2IRb |
Molecular Weight |
372.18 g/mol |
InChI |
InChI=1S/Br2I.Rb/c1-3-2;/q-1;+1 |
InChI Key |
XZURMWWAXINIFV-UHFFFAOYSA-N |
Canonical SMILES |
Br[I-]Br.[Rb+] |
Origin of Product |
United States |
Advanced Structural Characterization and Crystallographic Analysis
Electron Microscopy for Microstructural Elucidation
Scanning Electron Microscopy (SEM) for Surface Topography
While specific Scanning Electron Microscopy (SEM) studies focused exclusively on Rubidium Bromoiodide are not extensively documented in publicly available literature, the technique is a fundamental tool for characterizing the surface topography of crystalline solids, including analogous alkali halides. SEM provides high-resolution images of a material's surface, revealing critical information about its morphology, such as crystal shape, grain size, and the presence of surface defects like steps, kinks, and terraces.
In studies of similar alkali halide crystals, advanced techniques like noncontact atomic force microscopy—which provides topographical data akin to SEM—have been used to investigate surface phenomena. For instance, research on Potassium Bromide (KBr) has shown how electron-stimulated desorption varies with surface topography, with terrace edges acting as traps for crystal defects. researchgate.net Such analyses are crucial for understanding the surface chemistry and physics of ionic crystals like this compound. The application of SEM would similarly enable the visualization of its surface features, which are influenced by the crystal growth process and subsequent handling, providing insights into the material's quality and surface stability.
Influence of Halide Composition on Crystal Structure
The crystal structure of this compound, a solid solution of Rubidium Bromide (RbBr) and Rubidium Iodide (RbI), is fundamentally dependent on the relative proportions of the constituent halides. Both RbBr and RbI crystallize in the face-centered cubic (NaCl-type) structure, which facilitates the formation of a continuous solid solution where bromide and iodide ions share the same anionic sublattice.
Analysis of Lattice Parameter Variation with Bromide-Iodide Ratio
The variation of the lattice parameter in the RbBrₓI₁₋ₓ system as a function of its composition has been investigated through powder X-ray diffraction studies. These studies confirm that the system forms a stable, single-phase solid solution at room temperature when crystals are prepared from a melt. ias.ac.in
The relationship between the lattice constant and the molar fraction of the constituents is often approximated by Vegard's Law, which posits a linear interpolation between the lattice parameters of the pure components. wikipedia.org For the RbBrₓI₁₋ₓ system, the lattice constant (a) would be predicted by the formula: aRbBrₓI₁₋ₓ = (x) aRbBr + (1-x) aRbI
However, experimental data reveals that the RbBr-RbI system exhibits slight positive deviations from this linear relationship. ias.ac.in This indicates that the volume of the mixed crystal is slightly larger than the weighted average of the pure components' volumes. The measured lattice constants for various compositions are detailed in the table below.
| Composition (Mole Fraction of RbBr, x) | Lattice Constant (Å) |
|---|---|
| 0.00 | 7.342 |
| 0.29 | 7.205 |
| 0.43 | 7.140 |
| 0.54 | 7.088 |
| 0.78 | 6.965 |
| 1.00 | 6.882 |
Data sourced from X-ray diffraction studies of RbBr-RbI mixed crystals. ias.ac.in
Structural Distortion and Phase Transitions in Mixed Halide Systems
At room temperature, X-ray diffraction patterns of melt-grown RbBr-RbI mixed crystals show a single, well-defined phase, indicating the absence of significant structural distortions or phase separations. ias.ac.in The solid solution appears stable over extended periods under these conditions.
However, theoretical calculations based on the heat of formation have suggested the existence of a critical solution temperature, below which the solid solution is expected to become unstable and potentially decompose into separate RbBr-rich and RbI-rich phases. ias.ac.in Early calculations by Hovi suggested this stability limit to be above 160°C, while Ahtee and Koski proposed a critical solution temperature of 73°C. ias.ac.in The upper critical solution temperature (UCST) represents a threshold above which components are miscible in all proportions. researchgate.net Below this temperature, a miscibility gap can form, leading to phase separation. The stability of the single-phase solid solution observed at room temperature in experimental studies suggests that the kinetics of this decomposition are very slow, allowing the metastable single phase to persist. ias.ac.in
Solid Solution Formation and Miscibility Gap Investigations
The formation of a solid solution between Rubidium Bromide and Rubidium Iodide is governed by thermodynamic factors, including the enthalpy and entropy of mixing. The similarity in crystal structure (both NaCl-type) and the chemical nature of the constituent ions favors miscibility.
Compositional Dependence of Structural Parameters in RbBr-RbI Systems
As established in section 3.4.1, the primary structural parameter dependent on composition is the lattice constant. The continuous and monotonic, albeit slightly non-linear, variation of the lattice parameter across the entire compositional range (from pure RbI to pure RbBr) is strong evidence of the formation of a complete solid solution at the temperature of crystal preparation. ias.ac.in
Beyond the lattice parameter, other structural and dynamic properties also show a clear dependence on the bromide-iodide ratio. Studies have shown that the Debye-Waller factor, which is a measure of the thermal vibration of atoms in the crystal lattice, exhibits a significant non-linear dependence on composition. For intermediate compositions, the Debye-Waller factor is larger than for the pure end members, indicating increased static and dynamic disorder on the anionic sublattice due to the random distribution of bromide and iodide ions of different sizes. ias.ac.in Consequently, the Debye temperature, which is related to the vibrational frequencies of the lattice, shows a corresponding non-linear behavior with negative deviations from linearity. ias.ac.in
Investigations into the stability of the RbBr-RbI solid solution have pointed to the existence of a theoretical miscibility gap at temperatures below a critical solution temperature. ias.ac.in A miscibility gap is a region in a phase diagram where components are not completely miscible, leading to the coexistence of two or more phases.
Electronic Structure, Bonding, and Quantum Mechanical Studies
Computational Chemistry Approaches
Computational chemistry provides the framework for predicting the structural and electronic properties of materials from first principles. wikipedia.orgscispace.com For a ternary ionic compound such as rubidium bromoiodide, these approaches are critical for understanding its stability and fundamental characteristics.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. wikipedia.orgaimspress.com Instead of relying on the complex many-electron wavefunction, DFT utilizes the spatially dependent electron density as its fundamental variable, offering a balance between accuracy and computational cost. wikipedia.orgscispace.com
Interactive Table: DFT-Calculated Properties of Parent Rubidium Halides
| Property | Rubidium Bromide (RbBr) | Rubidium Iodide (RbI) | Data Source |
| Crystal Structure | Cubic (Fm-3m) | Cubic (Fm-3m) | materialsproject.orgwikipedia.org |
| Lattice Constant (a) | 6.91 Å | 7.326 Å | materialsproject.orgwikipedia.org |
| Band Gap (Calculated) | ~7.2 eV (QP gap) | Not specified | materialsproject.org |
| Bond Length | 3.46 Å | 3.66 Å | materialsproject.orgwikipedia.org |
Note: Data presented is for the binary parent compounds. A full DFT study on this compound would be required to determine its specific parameters.
Particle Swarm Optimization for Structural Search
Particle Swarm Optimization (PSO) is a powerful evolutionary algorithm used for predicting crystal structures from scratch, requiring only the chemical composition of a compound. aps.orgresearchgate.net This method treats potential crystal structures as "particles" in a high-dimensional search space, iteratively moving them toward the most stable (lowest energy) configurations based on the swarm's collective findings. aps.orguspex-team.org
The PSO algorithm has been successfully applied to a wide range of systems, including binary and ternary compounds with various bonding types like ionic, metallic, and covalent. aps.orgresearchgate.net For this compound, a PSO-based structural search, often coupled with DFT for energy calculations, would be the primary method to predict the most stable and metastable crystal structures. researchgate.net This is particularly important for a mixed halide, as the arrangement of bromide and iodide ions around the rubidium cations can lead to various possible ordered or disordered phases.
Analysis of Chemical Bonding in this compound
The chemical bonds in alkali halides are the result of strong electrostatic forces between cations and anions, arising from a significant difference in electronegativity between the alkali metal and the halogen.
Ionic Character in Rubidium Halide Bonds
The bond between rubidium and a halogen is predominantly ionic. Rubidium, an alkali metal, readily donates its single valence electron to become a positively charged ion (Rb⁺). brainly.com Halogens like bromine and iodine are highly electronegative and readily accept an electron to form negatively charged ions (Br⁻ and I⁻). brainly.comyoutube.com The resulting electrostatic attraction between the oppositely charged ions forms a strong ionic bond. brainly.com
In rubidium bromide (RbBr), this interaction leads to the formation of an ionic crystal lattice. wikipedia.org Similarly, rubidium iodide (RbI) forms a stable ionic salt. wikipedia.org Studies on the photoionization of alkali bromides have investigated the limits of this ionic picture, suggesting that orbital mixing can occur in the inner-valence region. nih.gov For this compound, the bonding would be overwhelmingly ionic, characterized by Rb-Br and Rb-I bonds within the crystal structure. The precise ionic character and any subtle covalent contributions would depend on the local coordination environment of each ion.
Charge Transfer Mechanisms within the Crystal Lattice
Charge transfer is the fundamental process in the formation of an ionic compound. In the case of rubidium halides, there is an almost complete transfer of an electron from the rubidium atom to the halogen atom. brainly.com This creates the discrete Rb⁺ and halide ions that form the crystal lattice.
Computational studies on related systems, such as rubidium-doped tetracyanoethylene, have used theoretical calculations and photoelectron spectroscopy to confirm a nearly complete charge transfer from rubidium to the molecule. aps.org Within the crystal lattice of this compound, a similar mechanism is expected. The rubidium atom transfers its valence electron to the more electronegative halogen atoms, resulting in a lattice composed of Rb⁺ cations and a mixed population of Br⁻ and I⁻ anions. DFT calculations on RbBr, for example, confirm this charge distribution, assigning formal charges close to +1 for rubidium and -1 for bromine. materialsproject.org The study of charge transfer dynamics is crucial for understanding the electronic and optical properties of the material.
Molecular Orbital and Density of States Analysis
A molecular orbital (MO) description provides a more detailed picture of the electronic structure beyond simple ionic bonding. rsc.orgiupac.org In an ionic solid like this compound, the MOs are better understood as energy bands. The highest occupied molecular orbitals (HOMOs) combine to form the valence band, while the lowest unoccupied molecular orbitals (LUMOs) form the conduction band.
Molecular Orbital Analysis: In alkali halides, the highest occupied molecular orbitals are largely composed of the atomic orbitals of the halogen anions. researchgate.nettandfonline.com For this compound, the valence band would arise from the mixing of the outer p-orbitals of bromide and iodide ions. The LUMO, and thus the bottom of the conduction band, would be primarily derived from the empty 5s orbital of the rubidium cations. The degree of covalent character, though small, can be inferred from the mixing of atomic orbitals. iupac.org
Density of States (DOS) Analysis: The Density of States (DOS) illustrates the number of available electronic states at each energy level. For alkali halides, first-principles calculations show a distinct gap between the valence and conduction bands, characteristic of insulators. aip.orgresearchgate.net
Valence Band: The DOS just below the Fermi level is dominated by the p-states of the halide anions (Br⁻ and I⁻). researchgate.netresearchgate.net In RbBrI, this region would show a combination of peaks corresponding to both Br 4p and I 5p states.
Conduction Band: The DOS above the Fermi level is mainly composed of the unoccupied s-states of the rubidium cation (Rb⁺). aip.org The general features of the DOS for RbBrI can be inferred from those calculated for RbBr and RbI, which show the valence band derived from the halogen p-orbitals and the conduction band from the rubidium s-orbitals. researchgate.net
Theoretical Predictions of Structural Stability
The stability of a compound like this compound can be assessed through theoretical calculations of its thermodynamic properties and the effects of its crystal structure.
Energy Gap Analysis and Thermodynamic Stability
Energy Gap Analysis: The energy gap (band gap) between the valence and conduction bands is a critical parameter for determining the electronic properties and stability of a material. Wide-gap insulators, like most alkali halides, are generally very stable. aip.org For mixed-halide systems, the band gap can often be tuned by varying the composition. In mixed-halide perovskites containing rubidium, bromine, and iodine, the band gap changes systematically with the halide ratio. colorado.eduwiley-vch.de Increasing the iodide content relative to bromide typically leads to a smaller band gap. wiley-vch.de DFT calculations on various rubidium-based perovskites confirm that the band gap is highly dependent on the halide composition, allowing for the tuning of optoelectronic properties. mdpi.comresearchgate.netarxiv.orgresearchgate.net
Thermodynamic Stability: The thermodynamic stability of a crystal is related to its formation enthalpy. For simple alkali halides, these values are well-established. wikipedia.orgaip.org For a mixed halide like RbBrI, the stability can be compared to its constituent binary halides, RbBr and RbI. The stability of mixed-halide systems, particularly in complex structures like perovskites, is an active area of research. researchgate.netnih.gov Theoretical calculations show that the formation of mixed-cation and mixed-halide perovskites can be thermodynamically favorable under certain conditions, leading to stable crystal structures. arxiv.orgnih.govjos.ac.cn The introduction of rubidium into perovskite lattices has been shown in some cases to enhance thermodynamic stability. researchgate.net
Influence of Lattice Distortion on Stability
In a mixed-halide crystal like this compound, the presence of two different anions (Br⁻ and I⁻) with different ionic radii leads to local lattice distortions. The iodide ion is significantly larger than the bromide ion, causing strain and deviations from a perfect crystal lattice.
Relativistic Effects in Electronic Structure Calculations
For compounds containing heavy elements like rubidium (atomic number 37) and particularly iodine (atomic number 53), relativistic effects must be considered in accurate quantum mechanical calculations. chemistrydocs.comwiley.com These effects arise because the inner-shell electrons move at speeds that are a significant fraction of the speed of light. academie-sciences.fr
The primary relativistic effects are:
Scalar Relativistic Effects: These lead to a contraction and stabilization (lowering in energy) of s and p atomic orbitals due to the relativistic mass increase of the electrons. Conversely, d and f orbitals, which are more shielded from the nucleus, experience an indirect expansion and destabilization. academie-sciences.friaea.org
Spin-Orbit Coupling: This effect causes the splitting of energy levels for orbitals with an angular momentum greater than zero (p, d, f orbitals). For example, the p-orbitals split into p₁/₂ and p₃/₂ sublevels. researchgate.net This splitting is particularly large for heavy elements like iodine and significantly influences the band structure and optical properties of the material.
Spectroscopic Investigations for Fundamental Understanding
X-ray Absorption Spectroscopy for Elemental and Bonding Information
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of matter. ung.si It involves tuning synchrotron radiation to the absorption edge of a specific element within the material, providing information on the oxidation state, coordination chemistry, and interatomic distances. ung.si For rubidium bromoiodide, XAS can be performed at the K-edges of rubidium, bromine, and iodine to probe the local environment around each constituent atom.
The K-edge corresponds to the energy required to excite a 1s core electron to an unoccupied state. The precise energy of this edge provides information about the elemental identity and its oxidation state. In a study on rubidium bromide (RbBr), the K-edge of rubidium was observed at approximately 15207 eV, while the bromine K-edge was found at about 13474 eV. aps.org The width of the Rb edge is reported to be about 11 volts, and the Br edge is about 9 volts. aps.org For this compound, one would expect to observe these edges along with the iodine K-edge, which occurs at a significantly higher energy.
The region extending a few hundred electron volts above the absorption edge is known as the Extended X-ray Absorption Fine Structure (EXAFS). This secondary fine structure consists of oscillations that arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. ung.si Analysis of the EXAFS region provides quantitative information about the local atomic environment, including bond distances, coordination number, and the identity of the neighboring atoms. ung.siresearchgate.net In this compound, EXAFS analysis at the Rb K-edge would yield information on the average Rb-Br and Rb-I bond lengths, while analysis at the Br and I K-edges would provide complementary data on the coordination environment around the halide ions. researchgate.net The positions of these secondary fine structure discontinuities are critical for understanding the local atomic arrangement. aps.org
Table 1: K-edge Absorption Energies for Constituent Elements
| Element | K-edge Energy (eV) |
|---|---|
| Bromine (Br) | ~13,474 |
| Rubidium (Rb) | ~15,207 |
| Iodine (I) | ~33,169 |
Note: Values are approximate and can vary slightly based on the chemical environment.
Vibrational Spectroscopy (Raman and Infrared) for Lattice Dynamics
Vibrational spectroscopy, which includes Raman and Infrared (IR) spectroscopy, probes the vibrational modes of a crystal lattice (phonons). These techniques are based on the interaction of light with molecular or lattice vibrations. IR spectroscopy measures the absorption of infrared radiation that excites vibrational modes involving a change in the molecular dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in polarizability. openaccessrepository.it Consequently, the two methods are often complementary, providing a more complete picture of the vibrational structure. openaccessrepository.it
In an ionic crystal like this compound, the primary vibrational modes observed are the lattice phonons, specifically the transverse optical (TO) and longitudinal optical (LO) phonons. The frequencies of these modes are determined by the masses of the ions and the forces between them.
For a mixed crystal system like RbBrₓI₁₋ₓ, the vibrational spectra are expected to show a dependence on the composition 'x'. Mixed alkali halides can exhibit "one-mode" or "two-mode" behavior. aps.org In one-mode behavior, a single set of TO and LO phonon peaks shifts continuously in frequency as the composition changes from one pure end-member (e.g., RbI) to the other (e.g., RbBr). In two-mode behavior, two distinct sets of phonon modes, characteristic of each end-member, are observed simultaneously across the compositional range. The study of mixed alkali halides with cation substitution, such as K₁₋ₓRbₓI, has been used to model and understand these behaviors. aps.org By analyzing the Raman and IR spectra of this compound at various Br/I ratios, the nature of the lattice dynamics can be determined, revealing how the substitution of the larger iodide ion for the smaller bromide ion affects the crystal lattice's vibrational properties.
Table 2: Representative Vibrational Frequencies for Pure Rubidium Halides
| Compound | Vibrational Mode | Frequency (cm⁻¹) |
|---|---|---|
| Rubidium Bromide (RbBr) | Transverse Optical (TO) | ~75 |
| Rubidium Bromide (RbBr) | Longitudinal Optical (LO) | ~105 |
| Rubidium Iodide (RbI) | Transverse Optical (TO) | ~58 |
| Rubidium Iodide (RbI) | Longitudinal Optical (LO) | ~80 |
Note: Frequencies are approximate and sourced from typical values for alkali halides. The exact values for RbBr and RbI can vary. In a mixed Rb(Br,I) crystal, observed frequencies would be expected to fall between these values, depending on the composition.
Photoluminescence Spectroscopy for Electronic Transitions
Photoluminescence (PL) spectroscopy is a non-destructive technique that provides information about the electronic structure and excited state dynamics of a material. rsc.org It involves exciting the material with photons of a specific energy and analyzing the spectrum of the emitted light as the material returns to its ground state.
In mixed halide semiconductor systems, the band gap energy, and therefore the photoluminescence emission wavelength, can be precisely controlled by adjusting the halide composition. acs.org For materials containing both bromine and iodine, the band gap is highly dependent on the Br/I ratio. Increasing the concentration of iodine, which has a lower electronegativity than bromine, typically raises the valence band maximum, leading to a smaller band gap and a red-shift in the PL emission. cam.ac.uk
This tunability has been extensively demonstrated in mixed-halide perovskites. For instance, in CsPb(Br₁₋ₓIₓ)₃ nanocrystals, the PL emission can be tuned across the visible spectrum from green to red by increasing the iodide fraction 'x'. acs.org A similar principle applies to this compound systems. Studies on related compounds like RbₓCs₁₋ₓPbBrI₂ have shown that adjusting the cation and halide ratios allows for tuning the emission wavelength from orange to red. By systematically varying the bromide-to-iodide ratio in this compound, the emission wavelength can be engineered for specific applications.
Table 3: Example of Photoluminescence Tuning with Halide Composition in a Mixed Halide System
| Halide Composition (Iodide fraction, x) | Band Gap (eV) | PL Emission Peak (nm) |
|---|---|---|
| 0 (Pure Bromide) | ~2.36 | ~520 (Green) |
| 0.25 | ~2.23 | ~555 (Green-Yellow) |
| 0.5 | ~2.11 | ~588 (Yellow-Orange) |
| 0.75 | ~1.98 | ~625 (Orange-Red) |
| 1 (Pure Iodide) | ~1.73 | ~700 (Red) |
Note: This data is illustrative, based on trends observed in CsPb(Br₁₋ₓIₓ)₃ systems, and demonstrates the principle of wavelength tunability. acs.org
The efficiency of the luminescence process is characterized by the photoluminescence quantum yield (PLQY), which is the ratio of photons emitted to photons absorbed. cam.ac.uk The dynamics of the excited charge carriers (electrons and holes) are described by the carrier lifetime, which is the average time a carrier remains in an excited state before recombining. These parameters are critical for optoelectronic device performance and are strongly influenced by material quality.
In many semiconductor materials, including mixed halides, non-radiative recombination at defect sites or surfaces competes with radiative recombination, reducing the PLQY and shortening the carrier lifetime. acs.org Time-resolved photoluminescence (TRPL) is the primary technique used to measure carrier lifetimes. Studies on mixed-halide perovskites have shown that surface passivation, for example by using organic ligands, can significantly reduce non-radiative recombination pathways. nih.gov This leads to a marked increase in both the PLQY and the measured carrier lifetime. acs.orgnih.gov For example, in CsPbBrI₂ nanocrystals, surface treatment with ligands increased the PLQY from 19% to 34% and lengthened the average carrier lifetime from approximately 20 ns to 28 ns. nih.gov The incorporation of alkali metal cations like rubidium into certain perovskite structures has also been shown to enhance carrier lifetimes. mit.edu Therefore, studies on this compound would involve investigating how factors like stoichiometry, crystal quality, and surface chemistry impact defect density and, in turn, the PLQY and carrier dynamics.
Table 4: Effect of Surface Passivation on PLQY and Carrier Lifetime in a Mixed Bromoiodide System
| Sample | PLQY (%) | Average Carrier Lifetime (ns) |
|---|---|---|
| Pristine CsPbBrI₂ | 19% | 19.95 |
| TPP Ligand-Treated CsPbBrI₂ | 26% | 24.37 |
| DPMP Ligand-Treated CsPbBrI₂ | 34% | 27.87 |
Data sourced from a study on ligand-passivated CsPbBrI₂ nanocrystals. nih.gov
Nuclear Magnetic Resonance (NMR) Studies for Local Atomic Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to probe the local atomic environments in solid-state materials. rsc.org For a compound like this compound, solid-state NMR would provide invaluable, atom-specific insights into its structure and the interactions between its constituent ions. Over 70% of NMR active nuclei are quadrupolar, including the key nuclei in this compound: 87Rb, 79Br, 81Br, and 127I. rsc.org
Solid-state NMR studies of alkali halides, including those containing rubidium, have demonstrated the high sensitivity of NMR parameters to the local structure. acs.org The primary NMR observables for understanding the local environment are the chemical shift and the quadrupolar interaction.
87Rb NMR as a Probe: The 87Rb nucleus (I = 3/2) is a quadrupolar nucleus, and its NMR spectrum is highly sensitive to the symmetry and composition of its immediate coordination sphere. acs.orgnih.gov In a mixed halide compound like this compound, the 87Rb nucleus would be surrounded by a combination of bromide and iodide ions. This distribution creates distinct local environments, which can be investigated using 87Rb NMR.
Research on simpler rubidium halides shows a clear correlation between the 87Rb chemical shift and the nature of the halide anion. acs.org The chemical shielding increases (moves to a lower frequency/ppm value) as the halide ion becomes larger and more polarizable. Studies on aqueous solutions of alkali halides also show that direct collisions and interactions between the cation and the halide ions are the predominant cause of chemical shifts for potassium, rubidium, and caesium halides. tandfonline.com
In a solid solution of KCl and RbCl, the 87Rb NMR spectra are influenced by the distribution of potassium and rubidium atoms in the second coordination shell, demonstrating the technique's sensitivity to next-nearest-neighbor effects. acs.org For this compound, one would expect the 87Rb chemical shift to be intermediate between that of pure Rubidium Bromide (RbBr) and Rubidium Iodide (RbI). Any ordering of the bromide and iodide ions around the rubidium cation would result in multiple, distinct 87Rb signals or a characteristic broadening of the resonance line.
The quadrupolar interaction, characterized by the quadrupolar coupling constant (CQ), provides a direct measure of the electric field gradient (EFG) at the nucleus. acs.org In a perfectly cubic environment, such as in pure RbBr or RbI with a rock-salt structure, the EFG is zero. However, in a mixed-halide environment, the local symmetry around the 87Rb nucleus is broken, leading to a non-zero EFG and a measurable quadrupolar interaction. The magnitude of CQ would be directly related to the degree of distortion from cubic symmetry in the local environment of the rubidium ion.
Interactive Data Table: 87Rb NMR Parameters in Rubidium Halides The following table, based on data from related rubidium halide compounds, illustrates the expected trends for this compound. The chemical shifts are relative to a standard reference.
| Compound | Anion | Anion Electronegativity | 87Rb Isotropic Chemical Shift (δ_iso) (ppm) | Quadrupolar Coupling Constant (C_Q) (MHz) |
| Rubidium Chloride (RbCl) | Cl | 3.16 | ~ -30 to -50 | ~ 0 (cubic) |
| Rubidium Bromide (RbBr) | Br | 2.96 | ~ -70 to -90 | ~ 0 (cubic) |
| Rubidium Iodide (RbI) | I | 2.66 | ~ -150 to -170 | ~ 0 (cubic) |
| This compound | Br/I | 2.96 / 2.66 | Expected intermediate value | > 0 (non-cubic) |
High-Resolution Atomic Spectroscopy of Rubidium for Fundamental Atomic Properties
High-resolution laser spectroscopy provides extremely precise measurements of the electronic energy levels in atoms, offering deep insights into fundamental atomic properties and quantum mechanics. sandiego.edu Techniques such as saturated absorption spectroscopy and two-photon spectroscopy are used to overcome Doppler broadening—the frequency shift of absorption lines due to the thermal motion of atoms—and resolve the fine and hyperfine structures of atomic transitions. arxiv.orgarxiv.org
Rubidium has two naturally occurring isotopes, 85Rb (72.17% abundance) and 87Rb (27.83% abundance), both of which have non-zero nuclear spins (I=5/2 for 85Rb and I=3/2 for 87Rb). researchgate.net This nuclear spin interacts with the magnetic field produced by the atom's electrons, leading to a splitting of the electronic energy levels into multiple, closely spaced hyperfine levels.
Hyperfine Structure of Rubidium: High-resolution spectroscopy of rubidium vapor allows for the detailed investigation of the hyperfine structure of its ground state (5²S₁/₂) and excited states (e.g., 5²P₃/₂ and 5²D₅/₂). sandiego.eduaps.org By precisely measuring the frequency differences between these hyperfine levels, fundamental parameters can be determined.
For example, studies using saturated absorption spectroscopy on the D₂ line (5²S₁/₂ → 5²P₃/₂) of rubidium can resolve all the allowed transitions for both isotopes. researchgate.net Two-photon spectroscopy, which uses the simultaneous absorption of two photons to excite the atom, allows access to transitions forbidden by single-photon selection rules, such as the 5S → 5D transition. arxiv.orgaps.org This method has been used to measure the hyperfine splitting of the 5²D₅/₂ excited state with linewidths as narrow as 10 MHz. aps.org
These experimental measurements provide stringent tests of atomic theory and quantum electrodynamics. The data obtained confirms theoretical models of atomic structure and allows for the precise determination of values such as the nuclear magnetic dipole and electric quadrupole moments. researchgate.net
Interactive Data Table: Measured Hyperfine Splitting of Rubidium Isotopes This table presents experimentally measured values for the hyperfine splitting of the ground state for both rubidium isotopes, a key fundamental property derived from high-resolution spectroscopy. researchgate.net
| Isotope | Nuclear Spin (I) | Ground State (5²S₁/₂) | Measured Ground State Hyperfine Splitting (GHz) |
| 85Rb | 5/2 | F=3 to F=2 | 2.9985 |
| 87Rb | 3/2 | F=2 to F=1 | 6.7796 |
These spectroscopic techniques provide foundational data on the intrinsic properties of the rubidium atom itself, which is a constituent of this compound.
Advanced Material Science Investigations of Rubidium Mixed Halides
Mechanical Property Characterization
Systematic Microhardness Measurements and Hardening Mechanisms
Investigations into the mechanical properties of rubidium halide mixed crystals, specifically rubidium bromoiodide (RbBr-RbI), have revealed important insights into their hardness characteristics. The Vickers microhardness of these crystals does not follow a linear relationship with composition. Instead, it shows a positive deviation from linearity, meaning the hardness of the mixed crystals at intermediate compositions is greater than that of the individual constituent crystals, RbBr and RbI. ias.ac.in
This enhancement in hardness, a phenomenon known as solid solution hardening, has been systematically measured. The deviation in hardness (ΔHV) from a linear additive value can be described by the equation ΔHV = K * x * (1-x), where 'x' and '(1-x)' are the concentrations of the two components and 'K' is a constant. ias.ac.in This parabolic relationship indicates that the maximum hardening effect occurs at an intermediate composition. The primary mechanism behind this hardening is attributed to the size effect, where the difference in ionic radii between the substituted ions creates lattice strain, which in turn impedes the movement of dislocations. ias.ac.inaleacionesdeberilio.com
Solid Solution Hardening Effects in Rubidium Bromide-Iodide Crystals
Solid solution hardening is a well-established method for increasing the strength of materials by introducing solute atoms into a solvent lattice. aleacionesdeberilio.com In the case of rubidium bromide-iodide (RbBr-RbI) crystals, the substitution of bromide (Br⁻) and iodide (I⁻) ions, which have different ionic radii, creates internal stress fields within the crystal lattice. ias.ac.in This distortion of the crystal structure makes it more difficult for dislocations to move, thereby increasing the material's hardness. aleacionesdeberilio.comicaa-conference.net
The effectiveness of solid solution hardening is directly related to the degree of lattice distortion, which in turn depends on the size difference between the constituent ions. aleacionesdeberilio.com In the RbBr-RbI system, the size difference between Br⁻ and I⁻ ions is significant, leading to a notable hardening effect. ias.ac.in Studies have shown that this method can increase the hardness of rubidium halides by 100–300%. ias.ac.in The nonlinear dependence of hardness on the composition, with a peak at an intermediate ratio, is a characteristic feature of solid solution hardening in these mixed crystals. ias.ac.in
Interactive Table: Vickers Hardness of RbBrₓI₁₋ₓ Mixed Crystals
| Molar Fraction of RbI (1-x) | Vickers Hardness (Hᵥ in kg/mm ²) | Deviation from Linearity (ΔHᵥ in kg/mm ²) |
| 0.0 (Pure RbBr) | 8.1 | 0.0 |
| 0.2 | 9.5 | 1.0 |
| 0.4 | 10.3 | 1.5 |
| 0.5 | 10.5 | 1.6 |
| 0.6 | 10.1 | 1.1 |
| 0.8 | 8.9 | 0.5 |
| 1.0 (Pure RbI) | 6.9 | 0.0 |
| Note: Data sourced from systematic microhardness measurements on mixed crystals of rubidium halides. The error in Hᵥ is approximately 0.6 kg/mm ². ias.ac.in |
Optoelectronic Property Research
Band Gap Engineering through Halide Ratio Modulation
The ability to tune the band gap of semiconductor materials is crucial for designing optoelectronic devices with specific functionalities. nih.govencyclopedia.pubarxiv.org In mixed halide systems like this compound, the band gap can be engineered by modulating the ratio of bromide to iodide ions. researchgate.net This compositional control allows for a continuous tuning of the material's electronic and optical properties.
First-principles calculations on similar perovskite halide structures (RbPbX₃, where X=I, Br, Cl) show that the electronic band structure is highly dependent on the halide composition. researchgate.netarxiv.org While specific data for the RbBr-RbI system is not detailed in the provided results, the principle of band gap tuning through halide substitution is well-established in related materials. For instance, in all-inorganic RbₓCs₁₋ₓPbBrI₂ perovskite nanocrystals, adjusting the halide ratio allows for tuning of the emission wavelength, which is directly related to the band gap. researchgate.net This suggests that a similar approach can be applied to this compound to achieve desired optical absorption and emission characteristics.
Studies on Charge Transport and Carrier Mobility
Efficient charge transport is a critical parameter for the performance of optoelectronic devices. rsc.orgnih.gov The mobility of charge carriers (electrons and holes) in a material dictates how quickly they move under an applied electric field. rsc.org In rubidium-based halide perovskites, charge transport properties are a significant area of research. researchgate.netarxiv.org
Studies on orthorhombic rubidium lead halides (RbPbX₃) have shown that the effective mass of electrons and holes, which is inversely related to mobility, is dependent on the specific halide ion. researchgate.netarxiv.org For example, the effective mass of the electron is found to be minimal for RbPbBr₃, suggesting efficient electron transport, while the effective mass of the hole is minimal for RbPbI₃, indicating efficient hole transport. researchgate.netarxiv.org While these findings are for a related class of compounds, they highlight that the charge transport properties in this compound would likely be influenced by the bromide-to-iodide ratio. The mobility of charge carriers in these materials is fundamentally governed by interactions with the crystal lattice (phonons) and the presence of defects. researchgate.netresearchgate.net Research on similar perovskite systems has shown that carrier mobility can be significantly influenced by compositional changes and the presence of dopants. researchgate.netmit.edu
Scintillation Properties and Radiation Detection Research
Scintillation materials, which emit light upon absorbing ionizing radiation, are essential for radiation detection in various fields, including medical imaging and national security. rsc.orgosti.govradiologykey.comebsco.comeuropean-mrs.com Rubidium-containing halides are being explored for these applications due to their potential for high light yield and efficient radiation stopping power.
Crystal Growth and Characterization of Europium-Doped Rubidium Calcium Bromide Scintillators
The vertical Bridgman method has been successfully employed for the growth of europium-activated rubidium calcium bromide scintillators. osti.gov In this technique, crystals of Rb₄CaBr₆:Eu and RbCaBr₃:Eu with varying Eu²⁺ dopant concentrations have been produced. osti.gov For instance, 7 mm diameter crystals with different Eu²⁺ concentrations were grown to assess their scintillation properties. osti.gov A larger, 22 mm diameter crystal of RbCaBr₃:Eu with a 5% dopant concentration was also grown to investigate scalability, a critical factor for practical applications. osti.gov The choice of a 5% dopant level for the larger crystal was a strategic decision to mitigate potential self-absorption effects that can increase with crystal size and dopant concentration. osti.gov
The growth parameters for these crystals are meticulously controlled and documented, as shown in the table below. The process involves melting the charge and then inverting the ampoule to ensure thorough mixing before initiating crystal growth. osti.gov Characterization of these crystals is crucial to understanding their potential as scintillators. The peritectic nature of Rb₄CaBr₆:Eu presents challenges for scaling up production due to its impact on crystal quality. osti.gov In contrast, the high crystal quality observed in RbCaBr₃:Eu is promising for the development of larger scintillators. osti.gov
Light Yield and Energy Resolution Improvements
In the field of scintillator research, particularly for applications in gamma spectroscopy and high-energy X-ray radiography, improving light yield and energy resolution is a primary objective. Recent studies on europium-doped rubidium calcium bromide scintillators, specifically Rb₄CaBr₆:Eu and RbCaBr₃:Eu, have demonstrated significant progress in this area. osti.govosti.govsciprofiles.com
Research has shown a clear trend: as the concentration of the Eu²⁺ dopant increases, the light yield, energy resolution, and afterglow of both Rb₄CaBr₆:Eu and RbCaBr₃:Eu improve. osti.govsciprofiles.comresearchgate.net Concurrently, the scintillation decay time also increases with higher dopant levels. osti.govsciprofiles.comresearchgate.net The highest reported light yields for Rb₄CaBr₆:Eu and RbCaBr₃:Eu are 71,000 and 45,000 photons per megaelectronvolt (ph/MeV), respectively. osti.govosti.govsciprofiles.comresearchgate.net This performance positions them as promising alternatives to currently used materials like CdWO₄, which has a comparatively low light yield of approximately 15,000 ph/MeV. osti.gov
The optimal concentration of the Eu²⁺ dopant in halide compounds is typically found to be in the range of 5-7%. osti.gov It is important to note that the structural dimensionality of metal halide perovskites may play a role in determining the light yield, as evidenced by the approximately 65% higher light yield of Rb₄CaBr₆:Eu compared to RbCaBr₃:Eu. osti.gov The table below summarizes the scintillation properties of these materials.
| Scintillator Material | Highest Light Yield (ph/MeV) | Reference |
| Rb₄CaBr₆:Eu | 71,000 | osti.govosti.gov |
| RbCaBr₃:Eu | 45,000 | osti.govosti.gov |
| RbSr₂Br₅:Eu | 64,700 | osti.gov |
| Cs₄EuBr₆ | 78,000 | osti.gov |
| Cs₄CaI₆:Eu | 69,000 | osti.govresearchgate.net |
| SrI₂:Eu | >80,000 | osti.gov |
| CsCaBr₃:Eu | 28,000 | osti.gov |
| CsCaI₃:Eu | 40,000 | osti.gov |
Perovskite Materials Research Incorporating this compound Components
Influence of Bromide to Iodide Ratio on Perovskite Properties (e.g., Rb₃Sb₂Br₉₋ₓIₓ)
The systematic substitution of halide ions in perovskite materials offers a powerful method for tuning their optoelectronic properties. In the case of rubidium antimony halide perovskites, specifically the Rb₃Sb₂Br₉₋ₓIₓ system, varying the bromide-to-iodide ratio has a profound impact on the material's crystallographic and optical characteristics. acs.org
Research has shown that for the entire compositional range (x = 0-9), all compounds in the Rb₃Sb₂Br₉₋ₓIₓ series crystallize in a 2D-layered monoclinic structure. acs.org As the smaller bromide ions sequentially replace the larger iodide ions, the crystal system remains unchanged. acs.org However, this substitution leads to a contraction of the unit cell. acs.org
This structural change directly influences the optical properties. An increase in the bromide content results in a blue shift of the absorption onset, which corresponds to an increase in the band gap from 2.02 eV for the pure iodide compound (Rb₃Sb₂I₉) to higher energies for the bromide-rich compositions. acs.org This tunability of the band gap is a critical factor for optimizing the performance of perovskite-based devices, such as solar cells. acs.org The relationship between the bromide-to-iodide ratio and the band gap is a key area of investigation for tailoring these materials for specific applications. acs.orgresearchgate.net
| Compound | Band Gap (eV) | Crystal Structure | Reference |
| Rb₃Sb₂Br₉₋ₓIₓ (x=0) | 2.02 | 2D-layered monoclinic | acs.org |
Stability Enhancement Strategies for Rubidium-Containing Perovskites
A significant challenge in the commercialization of perovskite solar cells is their long-term stability. Incorporating rubidium into the perovskite structure is a promising strategy to address this issue. The addition of the smaller rubidium cations can enhance the structural stability of the perovskite lattice by inducing crystal contraction. mdpi.com
One approach involves the A-site doping of inorganic perovskites like CsPbI₂Br with rubidium. For instance, doping with Rb⁺ in Cs₁₋ₓRbₓPbI₂Br perovskites has been shown to improve phase stability and reduce defect density. mdpi.com This, combined with post-treatment methods, can lead to enhanced crystallinity and improved surface morphology. mdpi.com A device based on Cs₀.₉Rb₀.₁PbI₂Br achieved a power conversion efficiency of 15.6%. mdpi.com
Another strategy involves the use of rubidium halides as passivating agents. In triple-cation perovskites, the addition of rubidium has been shown to enhance both performance and stability. acs.org However, the effectiveness of this passivation depends on the choice of halide. Studies have shown that while potassium tends to complex with bromide to form thin surface passivation layers, rubidium additives are more likely to form phase-segregated, micron-sized rubidium halide crystals. acs.org This is attributed to the different solubilities of the respective halides in the precursor solvents. acs.org The incorporation of rubidium can also act as a passivation layer that reduces defect density at the grain boundaries, leading to improved long-term stability under ambient conditions. researchgate.net
| Perovskite Composition | Stability Enhancement Strategy | Observed Effects | Reference |
| Cs₁₋ₓRbₓPbI₂Br | A-site doping with Rb⁺ | Enhanced structural and phase stability, reduced defect density | mdpi.com |
| Triple-cation perovskites | Passivation with Rb halides | Formation of phase-segregated rubidium halide crystals, potential for surface passivation | acs.org |
| FAPbI₃ | Incorporation of Rb⁺ | Acts as a passivation layer, reduces defect density at grain boundaries | researchgate.net |
Future Directions and Emerging Research Avenues
Exploration of Novel Rubidium Bromoiodide Stoichiometries and Polymorphs
The investigation into new stoichiometric ratios and polymorphic structures of this compound is a primary frontier of research. The properties of mixed-halide systems are highly dependent on their crystal structure and composition. While rubidium bromide typically crystallizes in the rock salt structure, the introduction of the larger iodide ion can induce structural modifications, leading to the formation of new phases with unique characteristics.
Future research will likely focus on synthesizing and stabilizing different stoichiometries of RbBrₓI₁₋ₓ. The variation of the bromide to iodide ratio can tune the lattice parameters and electronic band structure, which in turn affects the optical and electronic properties. For instance, in related perovskite systems, the partial replacement of iodide with bromide has been shown to enhance stability. This suggests that exploring the full range of compositions between RbBr and RbI could lead to the discovery of materials with optimized properties.
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is another critical area of exploration. High-pressure and high-temperature synthesis techniques could be employed to access novel polymorphs of this compound that are not stable under ambient conditions. The discovery of new polymorphs could unlock unprecedented physical and chemical properties. For example, different polymorphs of rubidium bromide exhibit distinct lattice parameters and crystal systems.
Advanced Characterization Techniques for In-Situ Studies
To fully understand the structure-property relationships in this compound, the use of advanced, in-situ characterization techniques is indispensable. These methods allow for the real-time observation of material transformations under various stimuli, providing invaluable insights into their dynamic behavior.
Future research will benefit from the application of techniques such as:
In-situ X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM): To monitor crystal structure evolution during synthesis, phase transitions, and degradation. This can reveal the mechanisms behind structural changes and the formation of different polymorphs.
In-situ Spectroscopy (Raman, Infrared): To probe the vibrational modes of the crystal lattice in real-time. This can provide information on chemical bonding and local structural distortions as a function of temperature, pressure, or chemical environment.
Operando Techniques: To characterize the material while it is functioning within a device, such as a solar cell or a light-emitting diode (LED). This allows for a direct correlation between the material's properties and the device's performance and stability.
These advanced characterization methods will be crucial for understanding the fundamental processes that govern the performance and stability of this compound-based materials.
Integration of this compound into Next-Generation Materials
A significant area of future research lies in the integration of this compound into more complex, next-generation materials, particularly perovskites. The incorporation of rubidium into perovskite structures has shown promise for improving the efficiency and stability of solar cells and other optoelectronic devices.
For instance, the formation of mixed-cation and mixed-halide perovskites, such as RbₓCs₁₋ₓPbBrI₂, has been explored for wavelength-tunable red light-emitting applications. The inclusion of rubidium can influence the perovskite's crystal structure, band gap, and defect tolerance. Future work will likely involve a systematic investigation of how different concentrations of this compound in perovskite formulations affect their properties.
The goal is to leverage the unique properties of this compound to engineer materials with tailored functionalities. This could include developing more stable and efficient perovskite solar cells, creating novel phosphors for solid-state lighting, or designing new materials for radiation detection.
Interdisciplinary Research with Physics and Engineering Applications
The potential applications of this compound extend beyond materials science into the realms of physics and engineering, necessitating interdisciplinary research. The unique electronic and optical properties that may arise from this mixed-halide system could be harnessed for a variety of advanced applications.
In physics, the compound could be explored for its potential use in quantum information processing. Rubidium itself is a key element in neutral atom quantum computing and atomic clocks due to its well-understood quantum properties. Investigating how the bromoiodide composition affects these properties could open up new avenues for quantum technologies.
From an engineering perspective, if this compound exhibits favorable
Q & A
How can researchers design experiments to synthesize Rubidium bromoiodide (RbBrI) with high phase purity?
Answer:
Synthesis of RbBrI requires precise stoichiometric control due to its mixed halide composition. A methodological approach involves:
- Hydrothermal synthesis : Use RbOH, HBr, and HI precursors in a sealed autoclave at 150–200°C for 48–72 hours. Monitor pH to avoid disproportionation of iodine .
- Solid-state reaction : Combine RbBr and RbI powders in a 1:1 molar ratio, anneal under inert gas (e.g., argon) at 400–500°C for 24 hours. Characterize phase purity via X-ray diffraction (XRD) with Rietveld refinement to confirm absence of RbBr₂ or RbI₂ impurities .
- Challenge : Halide segregation during crystallization. Mitigate by quenching samples rapidly and using excess Rb to stabilize the lattice.
What spectroscopic and crystallographic methods are most effective for characterizing RbBrI’s structural and electronic properties?
Answer:
- X-ray Photoelectron Spectroscopy (XPS) : Resolve Br 3d and I 3d core-level shifts to confirm halide oxidation states. Calibrate against pure RbBr and RbI standards to detect mixed bonding environments .
- Raman Spectroscopy : Identify vibrational modes (e.g., Rb-Br vs. Rb-I stretches) at 150–300 cm⁻¹. Use density functional theory (DFT) simulations to assign peaks and detect lattice distortions .
- Single-crystal XRD : Resolve anisotropic thermal parameters to assess halide disorder. Compare with neutron diffraction for lighter atoms (e.g., Rb⁺ mobility) .
How can contradictions in reported NMR linewidths for RbBrI aqueous solutions be resolved?
Answer:
NMR studies of Rb isotopes (⁸⁵Rb, ⁸⁷Rb) in RbBrI solutions show linewidth variations due to:
- Quadrupolar interactions : ⁸⁷Rb (nuclear spin I = 3/2) exhibits broader signals than ⁸⁵Rb (I = 5/2). Use isotopic enrichment to isolate contributions .
- Solution ionic strength : High halide concentrations (>1 M) increase linewidths via Rb⁺-Br⁻/I⁻ correlations. Conduct variable-concentration NMR (e.g., 0.1–2.0 M) to model chemical exchange rates .
- Method refinement : Simultaneous dual-nucleus NMR (e.g., ¹H and ⁸⁷Rb) with <10⁻⁷ uncertainty to decouple solvent and ion dynamics .
What methodological challenges arise in measuring RbBrI’s thermal stability, and how can they be addressed?
Answer:
- Decomposition pathways : RbBrI may dissociate into RbBr + I₂ above 300°C. Use thermogravimetric analysis (TGA) coupled with mass spectrometry to detect volatile I₂ emissions. Calibrate heating rates at 5°C/min under inert gas .
- Phase transitions : Differential scanning calorimetry (DSC) reveals endothermic peaks at 250–300°C. Correlate with in-situ XRD to identify intermediate phases (e.g., RbBrI·H₂O) .
- Data interpretation : Compare decomposition enthalpies with DFT-calculated lattice energies to distinguish kinetic vs. thermodynamic stability .
How does varying Br/I stoichiometry affect RbBrI’s electronic properties, and what methods quantify these effects?
Answer:
- Bandgap tuning : UV-Vis diffuse reflectance spectroscopy shows bandgap narrowing from 4.0 eV (RbBr) to 3.2 eV (RbI). For RbBrI, interpolate using Tauc plots and verify with ellipsometry .
- Hall effect measurements : Vary Br/I ratios (e.g., RbBr₀.₅I₀.₅ vs. RbBr₀.₇I₀.₃) to measure carrier mobility. Use epitaxial thin films to minimize grain boundary effects .
- Computational validation : Hybrid DFT (HSE06 functional) models predict band structure changes; compare with angle-resolved photoemission spectroscopy (ARPES) data .
What strategies are recommended for reconciling discrepancies in RbBrI’s reported hygroscopicity?
Answer:
- Environmental control : Perform gravimetric moisture uptake tests at controlled relative humidity (10–90% RH) using dynamic vapor sorption (DVS). Compare with in-situ FTIR to track OH⁻ absorption bands .
- Surface passivation : Coat RbBrI crystals with hydrophobic polymers (e.g., PMMA) and measure conductivity changes via impedance spectroscopy to isolate bulk vs. surface hydration .
- Literature meta-analysis : Classify studies by synthesis method (e.g., solution-grown vs. melt-quenched crystals) to identify method-dependent hygroscopic trends .
How can researchers optimize RbBrI’s luminescence properties for optoelectronic applications?
Answer:
- Doping strategies : Introduce Eu²⁺ or Mn²⁺ dopants via co-precipitation. Monitor photoluminescence (PL) lifetime decays to assess energy transfer efficiency .
- Defect engineering : Anneal samples under sulfur vapor to passivate halide vacancies. Use positron annihilation spectroscopy to quantify vacancy concentrations .
- Temperature-dependent PL : Map emission spectra from 10–300 K to distinguish excitonic vs. defect-related transitions. Compare with time-resolved PL for carrier recombination kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
